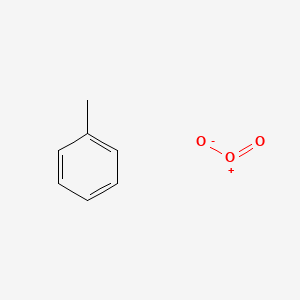

Ozone;toluene

Description

Significance of Volatile Organic Compounds (VOCs) in Tropospheric Processes

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. researchgate.net They are ubiquitous in the atmosphere, originating from a wide array of sources, including vegetation, industrial processes, vehicle exhaust, and the use of solvents. ukri.orgnoaa.gov In the troposphere, VOCs are critical precursors to the formation of ground-level ozone (O₃) and secondary organic aerosols (SOA), both of which have significant impacts on air quality, human health, and climate. ukri.orgnoaa.govnih.gov

The photochemical oxidation of VOCs in the presence of nitrogen oxides (NOx) is a primary driver of tropospheric ozone production. researchgate.net This process is initiated by the reaction of VOCs with hydroxyl radicals (OH), which are highly reactive and control the oxidizing capacity of the troposphere. researchgate.net The subsequent reactions lead to the formation of peroxy radicals (RO₂) and hydroperoxy radicals (HO₂), which then oxidize nitric oxide (NO) to nitrogen dioxide (NO₂). The photolysis of NO₂ by sunlight regenerates NO and produces an oxygen atom that combines with molecular oxygen to form ozone.

Furthermore, the oxidation of many VOCs leads to the formation of less volatile products that can condense to form new aerosol particles or add mass to existing ones, creating secondary organic aerosols. researchgate.netnoaa.gov These aerosols can affect the Earth's radiation balance by scattering and absorbing solar radiation and can also act as cloud condensation nuclei, influencing cloud formation and precipitation patterns. noaa.gov

Role of Toluene (B28343) as a Precursor in Atmospheric Systems

Toluene is one of the most abundant aromatic VOCs in the urban atmosphere, primarily emitted from sources such as vehicle exhaust, gasoline evaporation, and industrial solvent use. researchgate.netcopernicus.org Due to its high reactivity and significant emissions, toluene is a major contributor to the formation of both tropospheric ozone and secondary organic aerosols. aaqr.org

The atmospheric lifetime of toluene is determined by its reaction with various oxidants, with the hydroxyl radical (OH) being the dominant loss process during the day. nih.gov The rate of this reaction is a key factor in determining the rate at which toluene contributes to photochemical smog formation.

Smog chamber studies have demonstrated that the photo-oxidation of toluene in the presence of NOx leads to significant ozone formation. aaqr.org The efficiency of this process is dependent on the ratio of toluene to NOx. aaqr.org Furthermore, the oxidation of toluene produces a variety of low-volatility products that are precursors to SOA. researchgate.netaaqr.org Research has shown that the yield of SOA from toluene oxidation can be influenced by environmental factors such as relative humidity. copernicus.org

Overview of Oxidation Pathways in Atmospheric Environments

The atmospheric oxidation of aromatic hydrocarbons like toluene is a complex process involving multiple reaction pathways. The primary initiator of this oxidation is the hydroxyl radical (OH). copernicus.orgnih.gov The reaction of OH with toluene can proceed via two main channels: hydrogen abstraction from the methyl group and OH addition to the aromatic ring. copernicus.orgpnas.org

Hydrogen abstraction is a minor pathway, leading to the formation of benzaldehyde (B42025). copernicus.orgpnas.org The major pathway is OH addition to the aromatic ring, which forms a toluene-OH adduct. pnas.org The fate of this adduct is crucial in determining the subsequent products and their impact on atmospheric composition.

Structure

2D Structure

Properties

CAS No. |

80731-27-7 |

|---|---|

Molecular Formula |

C7H8O3 |

Molecular Weight |

140.14 g/mol |

IUPAC Name |

ozone;toluene |

InChI |

InChI=1S/C7H8.O3/c1-7-5-3-2-4-6-7;1-3-2/h2-6H,1H3; |

InChI Key |

BKSFZGWRTMJIBK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1.[O-][O+]=O |

Origin of Product |

United States |

Gas Phase Reaction Mechanisms of Ozone and Toluene

Initiation Reactions of Toluene (B28343) Oxidation

The oxidation of toluene is predominantly triggered by hydroxyl radicals. nih.govmdpi.com This initiation step is multifaceted, with the primary reaction channel being the addition of the OH radical to the aromatic ring. A smaller fraction of the reaction proceeds via hydrogen abstraction from the methyl group, leading to the formation of benzaldehyde (B42025). nih.govcopernicus.org

Hydroxyl Radical (OH) Initiated Pathways

The interaction between OH radicals and toluene is the principal driver of its atmospheric degradation. nih.govacs.org This process is characterized by the electrophilic addition of the OH radical to the electron-rich aromatic ring, a pathway that accounts for approximately 90% of the initial reaction. nih.govgdut.edu.cn The remaining 10% involves the abstraction of a hydrogen atom from the methyl group. nih.gov

The addition of a hydroxyl radical to the toluene molecule is the dominant initial step in its atmospheric oxidation. nih.govcopernicus.org This reaction is highly regioselective, with the OH radical preferentially adding to the ortho position of the aromatic ring. caltech.edugdut.edu.cn This preference is attributed to the lower activation energy and higher reaction energy associated with the ortho-addition compared to the meta and para positions. gdut.edu.cn

The addition of the OH radical to the toluene ring results in the formation of methylhydroxycyclohexadienyl radicals, also known as OH-toluene adducts. nih.govgdut.edu.cnpnas.org These adducts are key intermediates that dictate the subsequent reaction pathways and the ultimate products of toluene oxidation. gdut.edu.cn The initial addition can occur at the ortho, meta, para, or ipso positions of the aromatic ring, with the ortho-adduct being the major product. gdut.edu.cnresearchgate.net

Table 1: Branching Ratios for OH Addition to Toluene

| Addition Position | Branching Ratio (%) | Reference |

| Ortho | ~76 | caltech.edu |

| Meta | ~5.1 | researchgate.net |

| Para | ~5.1 | researchgate.net |

| Ipso | ~7.3 | researchgate.net |

Once formed, the OH-toluene adducts are highly reactive and can undergo several competing oxidative reactions, primarily with molecular oxygen (O2). gdut.edu.cnpnas.org These subsequent reactions determine the fate of the adduct and lead to the formation of a diverse range of products. The two principal competing pathways are hydrogen abstraction, which yields phenolic compounds, and oxygen addition, which forms peroxy radicals. nih.govpnas.org

One of the significant pathways for the OH-toluene adduct is the abstraction of a hydrogen atom by molecular oxygen, leading to the formation of cresols (methylphenols) and a hydroperoxyl radical (HO2). nih.govcopernicus.orgpnas.org This pathway has been shown to be more dominant than previously thought, with some studies indicating that cresol (B1669610) formation is a major fate of the OH-toluene adducts. nih.govcaltech.edu The reaction to form o-cresol (B1677501) is particularly favored due to a lower energy barrier compared to other pathways. nih.govnih.gov

Table 2: Cresol Yields from Toluene + OH Reaction

| Study | Cresol Yield (%) | Reference |

| Klotz et al. (1998) | 17.9 ± 2.7 | acs.org |

| Smith et al. (1998) | 17.9 ± 1.3 | acs.org |

| Volkamer et al. (2009) | 17.7 ± 2.1 | acs.org |

| Ji et al. (2017) | Larger-than-expected | nih.gov |

The alternative major pathway for the OH-toluene adduct involves the addition of molecular oxygen to the radical, forming primary organic peroxy radicals (RO2). nih.govgdut.edu.cnpnas.org These peroxy radicals are crucial intermediates in atmospheric chemistry. copernicus.org However, recent research suggests that for the most favorable ortho-OH adduct, the pathway leading to cresol formation has a smaller energy barrier than the O2 addition to form the peroxy radical. nih.gov The fate of these primary RO2 radicals is complex and can involve decomposition back to the OH-toluene adduct or cyclization to form bicyclic radicals. nih.govnih.gov

OH Addition to Aromatic Ring

Competing Oxidative Pathways from Adducts

The reaction of the hydroxyl (OH) radical with toluene can proceed via addition to the aromatic ring, forming a methylhydroxycyclohexadienyl radical. One of the potential, though speculative, pathways for this adduct is hydrogen abstraction and subsequent O-bridge formation to yield aromatic oxide/oxepin. cas.cnpnas.org

Theoretical studies have investigated this particular channel. Following the initial addition of the OH radical to the ortho position of toluene, the resulting adduct can theoretically react with molecular oxygen (O₂). This reaction could lead to the formation of 1,2-toluene oxide through a pathway that involves a significant energy barrier. pnas.org Quantum chemical calculations have indicated that the formation of 1,2-toluene oxide from the ortho-OH-toluene adduct has a high activation energy of 33.6 kcal·mol⁻¹ and is thermodynamically unfavorable, with a reaction energy of 16.2 kcal·mol⁻¹. pnas.org This high energy requirement suggests that the formation of toluene oxide and its isomer, methyloxepin, is kinetically and thermodynamically inhibited under typical atmospheric conditions, making it a minor, if not negligible, pathway compared to other reaction channels. pnas.org

Hydrogen Abstraction from Aliphatic Substituent

A significant pathway in the atmospheric oxidation of toluene, initiated by the hydroxyl (OH) radical, is the abstraction of a hydrogen atom from the methyl group (the aliphatic substituent) attached to the aromatic ring. This reaction pathway accounts for a minor fraction of the initial OH-toluene reaction, with branching ratios reported to be in the range of 7% to 10%. cas.cnresearchgate.netcopernicus.org

Formation of Benzaldehyde

The hydrogen abstraction from the methyl group of toluene by an OH radical leads to the formation of a benzyl (B1604629) radical (C₆H₅CH₂•) and a water molecule. The benzyl radical then rapidly reacts with molecular oxygen (O₂) to form a benzylperoxy radical (C₆H₅CH₂OO•). Subsequent reactions of the benzylperoxy radical are complex and can lead to the formation of benzaldehyde (C₆H₅CHO) as a major product. cas.cnunito.it The yield of benzaldehyde from the OH-initiated oxidation of toluene has been measured in various studies, with reported values around 11.3 ± 2.0%. pnas.org

Nitrate (B79036) Radical (NO₃) Initiated Pathways

During the nighttime, in the absence of sunlight, the nitrate radical (NO₃) becomes a significant oxidant in the troposphere. The reaction of NO₃ with toluene is an important removal process for this aromatic compound, although the reaction rate is slower than that with the hydroxyl radical. The reaction is initiated by the abstraction of a hydrogen atom from the methyl group of toluene by the NO₃ radical. copernicus.org

This initial step results in the formation of a benzyl radical and nitric acid (HNO₃). The benzyl radical then reacts with molecular oxygen to form a benzylperoxy radical. In environments with high concentrations of nitrogen oxides (NOx), the benzylperoxy radical can react with nitrogen dioxide (NO₂) to form benzylperoxy nitrate. The reaction of aromatic aldehydes, which can be secondary products of toluene oxidation, with NO₃ radicals proceeds primarily through the abstraction of the aldehydic hydrogen atom. copernicus.org

Ozone (O₃) Initiated Pathways

While the reaction of ozone (O₃) with toluene in the gas phase is relatively slow compared to its reactions with alkenes, it can still contribute to the atmospheric degradation of toluene, particularly in polluted environments with high ozone concentrations.

Direct Reaction of Ozone with Toluene (Gas Phase)

The direct gas-phase reaction between ozone and toluene is slow. The primary products identified from the reaction of ozone with toluene are α-dicarbonyls. caltech.edu The reaction is thought to be initiated by the electrophilic addition of ozone to the aromatic ring, forming a primary ozonide. This intermediate is unstable and decomposes, leading to the formation of various products.

Secondary Reaction Pathways and Intermediate Formation

The primary products of toluene oxidation, such as cresols and benzaldehyde, can undergo further reactions, leading to a complex array of secondary products and intermediates. These secondary reactions play a significant role in the formation of secondary organic aerosol (SOA) and ozone.

The oxidation of cresols, formed from the OH addition pathway, can lead to the formation of dihydroxymethylbenzenes. pnas.org Further oxidation can result in ring-opening products, including small α-carbonyl compounds like glyoxal (B1671930) and methylglyoxal (B44143), as well as organic acids. pnas.orgnih.gov The oxidation of benzaldehyde can lead to the formation of benzoic acid and other products.

Bicyclic peroxy radicals, formed from the OH-addition pathway followed by O₂ addition and cyclization, are key intermediates. These radicals can react with nitric oxide (NO) to form bicyclic alkoxy radicals, which can then decompose to form ring-scission products such as glyoxal, methylglyoxal, and butenedial. researchgate.netd-nb.info In the presence of NOx, nitrogen-containing compounds such as nitrotoluenes and nitrophenols can also be formed. copernicus.org

The complex mixture of these secondary products, many of which have low volatility, contributes significantly to the formation and growth of SOA particles in the atmosphere. copernicus.orgcopernicus.orgmdpi.com

Table 1: Experimentally Determined Product Yields from OH-Initiated Oxidation of Toluene

| Product | Yield (%) | Reference |

| Benzaldehyde | 11.3 ± 2.0 | pnas.org |

| Cresols | 39.0 ± 5.0 | pnas.org |

| Dihydroxymethylbenzenes | 8.9 ± 1.3 | pnas.org |

Table 2: Branching Ratios for the Initial Reactions of Toluene with OH Radicals

| Reaction Pathway | Branching Ratio (%) | Reference |

| OH addition to the aromatic ring | ~90 | cas.cnpnas.org |

| H-atom abstraction from the methyl group | ~10 | cas.cnpnas.org |

Table 3: Major Gas-Phase Intermediates and Secondary Products of Toluene Oxidation

| Intermediate/Product | Formula | Formation Pathway |

| Benzyl Radical | C₇H₇• | H-abstraction from methyl group |

| Benzylperoxy Radical | C₇H₇O₂• | Reaction of benzyl radical with O₂ |

| Methylhydroxycyclohexadienyl Radical | C₇H₉O• | OH addition to aromatic ring |

| Cresols | C₇H₈O | Reaction of methylhydroxycyclohexadienyl radical |

| Benzaldehyde | C₇H₆O | H-abstraction from methyl group pathway |

| Glyoxal | C₂H₂O₂ | Ring-opening of bicyclic intermediates |

| Methylglyoxal | C₃H₄O₂ | Ring-opening of bicyclic intermediates |

| Nitrotoluenes | C₇H₇NO₂ | Reactions in the presence of NOx |

| Nitrophenols | C₇H₇NO₃ | Reactions in the presence of NOx |

| Benzoic Acid | C₇H₆O₂ | Oxidation of benzaldehyde |

: Reactions of Peroxy Radicals (RO₂)

The atmospheric oxidation of toluene is a significant contributor to the formation of tropospheric ozone and secondary organic aerosols (SOA). pnas.orgaaqr.org This complex process is primarily initiated by the hydroxyl radical (OH) adding to the toluene aromatic ring, which subsequently reacts with molecular oxygen (O₂) to form organic peroxy radicals (RO₂). pnas.orgacs.org The fate of these peroxy radicals is critical as it dictates the subsequent chemical pathways, leading to either the propagation of radical chains or the formation of stable products. Several competing reaction pathways exist for these toluene-derived peroxy radicals. pnas.org

Reaction with Nitric Oxide (NO)

Under typical urban atmospheric conditions, organic peroxy radicals (RO₂) are known to react with nitric oxide (NO), a reaction that oxidizes NO to nitrogen dioxide (NO₂) and forms an alkoxy radical (RO). pnas.org The subsequent photolysis of NO₂ is a key step in the formation of tropospheric ozone. pnas.org However, in the case of primary peroxy radicals derived from toluene, theoretical calculations and experimental evidence have shown that this reaction pathway is not dominant. pnas.orgacs.orgnih.gov Instead, the peroxy radicals preferentially undergo a rapid, unimolecular cyclization reaction. acs.orgosti.gov The rate of cyclization is significantly faster than the bimolecular reaction with NO under most atmospheric conditions. acs.orgnih.gov This finding has important implications, suggesting that the direct production of ozone from the reaction of primary toluene-peroxy radicals with NO is less significant than previously assumed. osti.gov While the reaction of RO₂ with NO is a key step for many volatile organic compounds in ozone formation, for toluene, the primary RO₂ radicals follow a different, more dominant pathway. acs.org

Cyclization to Form Bicyclic Radicals

The principal fate of the aromatic peroxy radicals formed from the OH-initiated oxidation of toluene is cyclization. acs.orgnih.gov In this process, the peroxy radical group adds to the aromatic ring, forming a more stable bicyclic radical structure. acs.orgnih.govosti.gov This intramolecular addition is energetically favorable and occurs at a much faster rate than competing bimolecular reactions. acs.org Theoretical calculations have demonstrated that this cyclization is the dominant pathway, effectively channeling the reaction mechanism away from a simple RO₂ + NO reaction. pnas.orgacs.org The resulting bicyclic radicals are key intermediates that subsequently react with O₂ to form bicyclic peroxy radicals, which are precursors to ring-cleavage products. acs.orgnih.gov

Reaction with Hydroperoxy Radicals (HO₂)

Another potential pathway for toluene-derived peroxy radicals is the reaction with hydroperoxy radicals (HO₂). acs.org The reaction between RO₂ and HO₂ can lead to the formation of organic hydroperoxides (ROOH), which can act as reservoirs for radicals. publish.csiro.au In the toluene oxidation mechanism, the reaction of bicyclic peroxy radicals with HO₂ largely recycles HOₓ radicals and produces the corresponding bicyclic alkoxy radical (BCP-oxy). researchgate.net This pathway, similar to the reaction with NO, competes with other unimolecular and bimolecular reactions. Studies have determined a rate constant of (1.8 ± 0.5) × 10⁻¹⁰ cm³ s⁻¹ for the reaction of the initial OH-toluene adduct with HO₂. acs.org The reaction of bicyclic peroxy radicals with HO₂ is considered a non-radical terminating reaction that contributes to the formation of ring-opening products like glyoxal and methylglyoxal. copernicus.org

Ring Cleavage Reactions

Following the formation of bicyclic radicals, the aromatic ring becomes susceptible to cleavage, leading to the formation of a variety of smaller, oxygenated organic compounds. pnas.orgacs.org These ring-opening reactions are a crucial part of the toluene oxidation mechanism and are responsible for producing key atmospheric species. The decomposition of bicyclic alkoxy radicals, formed from the reaction of bicyclic peroxy radicals with NO or HO₂, initiates the cleavage of the carbon-carbon bonds within the ring structure. researchgate.netnih.gov

Formation of Dicarbonyls (e.g., Glyoxal, Methylglyoxal)

A significant outcome of the ring cleavage process is the formation of small α-dicarbonyls, most notably glyoxal and methylglyoxal. pnas.orgacs.org These compounds are formed as primary products from the fragmentation of the bicyclic alkoxy radical intermediates. researchgate.net The formation of these dicarbonyls has been consistently observed in laboratory studies of toluene photooxidation. pnas.orgresearchgate.net However, reported molar yields for these products vary considerably across different studies, with glyoxal yields ranging from <4% to about 39% and methylglyoxal yields from <4% to 17%. pnas.org Some recent research suggests that glyoxal and methylglyoxal may be minor primary products, with their observed atmospheric concentrations potentially resulting from secondary oxidation processes of other primary products. oberlin.edu Despite the uncertainty in their yields, the formation of glyoxal and methylglyoxal is a recognized pathway in toluene oxidation, and these compounds are important precursors for the formation of secondary organic aerosol (SOA). oberlin.eduresearchgate.net

Formation of Dienedials

In addition to dicarbonyls, the ring-opening of toluene oxidation intermediates also leads to the formation of larger, unsaturated products, including dienedials. researchgate.netoberlin.edu For the first time, a major dienedial-producing pathway was identified in toluene oxidation, suggesting it is a significant channel. oberlin.edu These compounds are formed along with glyoxal and methylglyoxal as co-products from the breakdown of the bicyclic alkoxy radicals. researchgate.net The specific dienedial formed depends on the initial position of the OH attack on the toluene ring. researchgate.net It has been suggested that the secondary oxidation of these dienedial products could be a significant source of the observed glyoxal in some experiments. oberlin.edu The formation of dienedials represents a major branch of the ring-cleavage mechanism in toluene oxidation. oberlin.edu

Subsequent Oxidation of Cresols

Cresols, which are primary products of the hydroxyl radical (OH) initiated oxidation of toluene, undergo further oxidation, leading to a variety of highly oxygenated products. copernicus.orgd-nb.info This subsequent oxidation is a key factor in the formation of secondary organic aerosol (SOA). copernicus.org The addition of an OH radical to the aromatic ring of cresol enhances the reaction rate for subsequent OH additions, accelerating the formation of more oxidized compounds. copernicus.org

Formation of Hydroxy, Dihydroxy, and Trihydroxy Methyl Benzoquinones

One of the pathways in the further oxidation of cresols involves the formation of methyl benzoquinones with varying degrees of hydroxylation. copernicus.org Laboratory studies have identified the formation of hydroxy, dihydroxy, and trihydroxy methyl benzoquinones from the oxidation of o-cresol. copernicus.orgcopernicus.orgnih.gov These low-volatility products are detected in both the gas and particle phases. copernicus.org For example, the oxidation of 4-methylphenol (p-cresol) can lead to the formation of 4-methyl-ortho-benzoquinone through the oxidation of the aromatic ring. nih.gov

Formation of Dihydroxy, Trihydroxy, Tetrahydroxy, and Pentahydroxy Toluenes

Another significant pathway in the continued oxidation of cresols is the sequential addition of hydroxyl groups to the toluene backbone, resulting in a series of polyhydroxylated toluenes. copernicus.org Experimental evidence has confirmed the formation of dihydroxy, trihydroxy, tetrahydroxy, and pentahydroxy toluenes from the oxidation of o-cresol. copernicus.orgcopernicus.orgnih.gov These highly oxygenated molecules are important precursors to the formation of secondary organic aerosols. nih.govpnas.org Research suggests a substantial yield of trihydroxy toluene from the oxidation of dihydroxy toluene. copernicus.orgcopernicus.org

Table 1: Products from the Subsequent Oxidation of Cresols

| Precursor | Product Class | Specific Compounds Identified |

| o-Cresol | Methyl Benzoquinones | Hydroxy methyl benzoquinone, Dihydroxy methyl benzoquinone, Trihydroxy methyl benzoquinone |

| o-Cresol | Polyhydroxy Toluenes | Dihydroxy toluene, Trihydroxy toluene, Tetrahydroxy toluene, Pentahydroxy toluene |

This table is based on data from laboratory chamber experiments identifying first- and later-generation oxidation products. copernicus.orgcopernicus.orgnih.gov

Formation of Nitro-aromatics

In the presence of nitrogen oxides (NOx), the gas-phase oxidation of toluene can lead to the formation of nitro-aromatic compounds. copernicus.org These compounds are formed through the reaction of aromatic precursors with NO2. d-nb.info The nitration of aromatic hydrocarbons like toluene is a major source of nitro-aromatic compounds in urban environments, especially during summer. copernicus.org

The formation of nitrophenols, for instance, can occur through the reaction of phenoxy radicals with NO2. d-nb.info Phenoxy radicals themselves can be formed from the OH oxidation of phenols. d-nb.info In the presence of NO2, phenolic radicals formed from the oxidation of cresol can lead to the production of mono-nitrophenols (NPs). researchgate.net Simple models used to fit experimental data on the atmospheric reactions of toluene diisocyanate (TDI), a derivative of toluene, suggest the formation of products like nitrophenols, which can act as NOx sinks. ucr.edu

Aqueous Phase Reaction Mechanisms of Ozone and Toluene

Direct Ozonation of Toluene (B28343) in Aqueous Solutions

The direct reaction between molecular ozone and toluene in aqueous solutions is characterized as a second-order kinetic process, particularly in acidic conditions (pH ≤ 3). acs.orgepa.gov This reaction is generally slower compared to other aromatic hydrocarbons. epa.gov The rate of this direct ozonation is influenced by temperature; for instance, the second-order rate constant in acidic solutions increases from 10.5 to 53.3 L/M·s as the temperature rises from 10 to 35°C. epa.gov However, as the pH of the solution changes, the reaction order with respect to toluene can also change, indicating a potential shift in the reaction mechanism. epa.govepa.gov In neutral buffer solutions, the reaction becomes first order with respect to ozone concentration but nearly independent of the toluene concentration. epa.gov This suggests that under neutral conditions, the decomposition of ozone might become the rate-limiting step.

Peroxone Oxidation (Ozone-Hydrogen Peroxide Mixtures)

The reaction order concerning hydrogen peroxide is typically one-half in distilled water (initial pH of 5.4) and at higher pH values. acs.orgosti.gov The presence of hydrogen peroxide accelerates the decomposition of ozone into hydroxyl radicals, leading to a more rapid and efficient oxidation of toluene compared to ozonation alone. osti.govresearchgate.net

Role of Hydroxyl Radicals in Advanced Oxidation Processes

Hydroxyl radicals (•OH) are the cornerstone of advanced oxidation processes (AOPs) for the degradation of organic pollutants like toluene. ufrn.brresearchgate.netresearchgate.net These radicals are highly reactive and non-selective oxidants. ufrn.br The rate constants for reactions involving hydroxyl radicals are typically in the range of 10⁶–10⁹ M⁻¹ s⁻¹. iwaponline.com

In the context of toluene oxidation, hydroxyl radicals can initiate degradation through several pathways:

Hydrogen Abstraction: A hydroxyl radical can abstract a hydrogen atom from the methyl group or the phenyl ring of toluene. researchgate.netnih.gov

Addition to the Phenyl Ring: The hydroxyl radical can add to the aromatic ring, forming a hydroxycyclohexadienyl radical. researchgate.netnih.gov This is often a key initial step leading to ring-opening. researchgate.netresearchgate.net

Side-Chain Oxidation: The methyl group of toluene can be oxidized to form intermediates like benzoic acid, which can then undergo further oxidation and ring-opening. researchgate.netresearchgate.netnih.gov

Theoretical studies suggest that the pathways involving the addition of •OH to the phenyl ring followed by ring-opening are particularly effective for toluene degradation. researchgate.netresearchgate.net

Influence of pH on Reaction Order and Kinetics

The pH of the aqueous solution is a critical parameter that dictates the reaction mechanism and kinetics of toluene oxidation by ozone. osti.govmdpi.com

Neutral and Near-Neutral Conditions: As the pH increases, the reaction order with respect to toluene changes. epa.gov In the pH range of 4 to 9, both direct ozonation and indirect radical reactions occur. pwr.edu.pl In distilled water with an initial pH of 5.4, the peroxone oxidation is one-half order with respect to hydrogen peroxide. osti.govresearchgate.net

Alkaline Conditions (pH ≥ 10): In alkaline solutions, the reaction becomes very fast and is significantly enhanced by the presence of hydrogen peroxide. acs.orgosti.gov The decomposition of ozone is accelerated, leading to a higher rate of hydroxyl radical formation. mdpi.comacs.org Under these conditions, the reaction is controlled by hydroxyl radical reactions and becomes independent of the toluene concentration. acs.orgosti.gov The oxidation rate of toluene in the peroxone process is proportional to the hydroxyl ion concentration raised to the power of 0.67. researchgate.nettandfonline.com

The following table summarizes the effect of pH on the reaction kinetics of toluene ozonation.

| pH Range | Predominant Mechanism | Reaction Order (Overall) | Key Characteristics |

| ≤ 3 | Direct Ozonation | Second Order acs.orgosti.gov | Slow reaction rate, dominated by molecular ozone. acs.orgosti.gov |

| 4 - 9 | Mixed (Direct & Indirect) | Varies with pH epa.govosti.gov | Both molecular ozone and hydroxyl radicals contribute. pwr.edu.pl |

| ≥ 10 | Indirect (Hydroxyl Radicals) | First order (in O₃), Independent of Toluene acs.orgosti.gov | Fast reaction, controlled by •OH, enhanced by H₂O₂. acs.orgosti.gov |

Identification of Aqueous Oxidation Byproducts

The oxidation of toluene by ozone and hydroxyl radicals leads to the formation of various intermediate byproducts before complete mineralization to carbon dioxide and water. The identification of these byproducts provides insight into the reaction pathways.

In catalytic ozonation processes, which also involve the generation of reactive oxygen species, several intermediates have been identified. These include:

Benzyl (B1604629) alcohol

Benzoic acid

Phenol

1,4-Hydroquinone

1,4-Benzoquinone

Maleic anhydride (B1165640) researchgate.net

Other studies on catalytic ozonation have also reported the formation of formic acid and acetaldehyde. mdpi.com In photocatalytic oxidation, another AOP, identified byproducts in the gas phase included benzaldehyde, methanol, acetaldehyde, acetone/propionaldehyde, formic acid/ethanol, and acetic acid. researchgate.net Compounds found adsorbed on the catalyst surface included benzoic acid, benzene, acrylaldehyde, butyraldehyde, and pentanal. researchgate.net The presence of benzaldehyde and benzoic acid suggests that the oxidation of the methyl group is a significant reaction pathway. mdpi.com

The table below lists some of the identified byproducts from the oxidation of toluene.

| Byproduct | Chemical Formula |

| Acetaldehyde | C₂H₄O |

| Acetic acid | C₂H₄O₂ |

| Acetone | C₃H₆O |

| Acrylaldehyde | C₃H₄O |

| Benzaldehyde | C₇H₆O |

| Benzene | C₆H₆ |

| Benzoic acid | C₇H₆O₂ |

| Benzyl alcohol | C₇H₈O |

| Butyraldehyde | C₄H₈O |

| Ethanol | C₂H₆O |

| Formic acid | CH₂O₂ |

| 1,4-Hydroquinone | C₆H₆O₂ |

| Maleic anhydride | C₄H₂O₃ |

| Methanol | CH₄O |

| Pentanal | C₅H₁₀O |

| Phenol | C₆H₆O |

| Propionaldehyde | C₃H₆O |

| 1,4-Benzoquinone | C₆H₄O₂ |

Kinetic Studies of Ozone Toluene Reactions

Gas-Phase Reaction Kinetics

The reaction between toluene (B28343) and OH radicals proceeds mainly through two pathways: H-atom abstraction from the methyl group and OH addition to the aromatic ring, with the latter being the major route (approximately 90%). Current time information in Glasgow, GB. The rate coefficients for these reactions have been determined through various experimental and computational studies.

Table 1: Selected Gas-Phase Rate Coefficients for Toluene Oxidation

| Reactants | Rate Coefficient (k) | Temperature (K) | Notes | Citation |

|---|---|---|---|---|

| Toluene + OH | 3.02 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | 300 | Total rate coefficient. | osti.gov |

| o-cresol (B1677501) + OH | 4.3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Not specified | Forms DHMB radical. | Current time information in Glasgow, GB. |

| DHMB radical + O₂ | 5.4 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ | Not specified | Forms 1,2-dihydroxy-3-methylbenzene. | Current time information in Glasgow, GB. |

| Toluene-derived RO₂ + HO₂ | 1.26 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Not specified | Leads to hydroperoxide formation. | acs.org |

The rates of gas-phase reactions between ozone, or its radical products, and toluene are temperature-dependent. Studies have been conducted over various temperature ranges to quantify this relationship, often expressed using the Arrhenius equation, k = A * exp(-Ea/RT).

Research on the direct gas-phase reaction of ozone with toluene between 25-150 °C showed a slight decrease in the ozone lifetime at higher temperatures. acs.org More specific studies on the OH-initiated reaction have determined Arrhenius parameters. For example, one study investigated the temperature dependence for the OH reaction with toluene in air at 1 atm between 280 and 340 K. researchgate.net Such studies are crucial for accurately modeling atmospheric chemistry under different climate conditions. researchgate.netnist.gov Catalytic ozonation studies also show a strong temperature dependence; for instance, the degree of toluene oxidation over an ICT-12-9 catalyst increases significantly with temperature, reaching high conversion rates at temperatures between 40-60 °C. mdpi.com

Table 2: Temperature Dependence of Toluene Oxidation Reactions

| Reaction System | Temperature Range | Key Finding | Citation |

|---|---|---|---|

| Ozone + Toluene (Direct) | 25-150 °C | Arrhenius plots were generated, showing the effect of temperature on the reaction rate. | acs.org |

| OH + Toluene | 280-340 K | Rate coefficients were determined across this temperature range to understand atmospheric lifetime. | researchgate.net |

| Ozone + Toluene (Catalytic) | Approx. 20-100 °C | Oxidation efficiency over ICT-12-9 catalyst is highly dependent on temperature. | mdpi.com |

Aqueous-Phase Reaction Kinetics

In the aqueous phase, the ozonation of toluene is a key process in water and wastewater treatment. The reaction kinetics are markedly different from the gas phase and are strongly influenced by water chemistry, particularly pH and the presence of radical promoters like hydrogen peroxide.

The pH of the aqueous solution has a profound impact on both the rate and the mechanism of toluene ozonation. osti.govacs.orgepa.gov

Acidic Conditions (pH ≤ 3): The reaction is slow, and the mechanism is dominated by the direct oxidation of toluene by ozone molecules. osti.govacs.org

Neutral to Mildly Acidic Conditions: The order of the reaction with respect to toluene can change as the acidity varies, indicating a potential shift in the reaction mechanism. epa.govepa.gov

Alkaline Conditions (pH ≥ 10): The reaction becomes very fast. osti.govacs.org Under these conditions, ozone rapidly decomposes to form highly reactive hydroxyl radicals (•OH). The reaction is then controlled by these radical reactions and becomes independent of the toluene concentration. osti.govacs.org Some studies using magnesium oxide nanoparticles as a catalyst found that maximum toluene degradation (~99.99%) could be achieved at a pH of 12. brieflands.combrieflands.com

Interestingly, one study involving pulsed corona discharge found that pH variations from 3.0 to 12.0 had no significant effect on the degradation of aqueous toluene, suggesting the predominant role of discharge-generated •OH radicals in that specific system. mdpi.com

The addition of hydrogen peroxide (H₂O₂) to the ozonation process, known as the peroxone process, can significantly enhance the oxidation of toluene. osti.govacs.orgnih.gov This enhancement is due to the reaction between ozone and the conjugate base of hydrogen peroxide (HO₂⁻), which accelerates the formation of hydroxyl radicals. acs.org

The kinetics of the peroxone oxidation of toluene are one-half order with respect to the hydrogen peroxide concentration in distilled water (initial pH 5.4) and at higher pH values. osti.govacs.org In alkaline solutions (pH ≥ 10), the presence of hydrogen peroxide further enhances the already rapid reaction rate. osti.govacs.org Kinetic modeling has shown that accurately calculating the rate constants for ozone decomposition, particularly in the presence of H₂O₂, is crucial for predicting the efficiency of the peroxone process. acs.org

Catalytic Ozonation Kinetics: Influence of Catalyst Properties (e.g., Acid Sites)

The kinetics of catalytic ozonation of toluene are profoundly influenced by the physicochemical properties of the catalyst, particularly the nature and density of its acid sites. Research has consistently shown that both Lewis and Brønsted acid sites on the catalyst surface play distinct and crucial roles in the reaction mechanism. mdpi.commdpi.comacs.org

Studies using materials like natural and modified zeolites have elucidated a dual-site reaction mechanism. mdpi.comresearchgate.net In this model, Lewis acid sites are primarily responsible for the adsorption and subsequent decomposition of ozone molecules into highly reactive atomic oxygen species (O•). mdpi.commdpi.com The density and strength of these Lewis sites directly correlate with the rate of toluene oxidation; a higher density of strong Lewis acid sites leads to enhanced ozone decomposition and, consequently, a greater availability of atomic oxygen to participate in the oxidation of toluene. mdpi.com For instance, ammonium-exchanged zeolites (2NH4Z1) thermally treated to maximize Lewis acid site density (282.8 µmol·g⁻¹) demonstrated the highest rates of toluene removal. mdpi.com

Simultaneously, Brønsted acid sites are identified as the locations for the adsorption of toluene molecules. mdpi.comresearchgate.net The reaction is believed to occur when toluene adsorbed on a Brønsted acid site interacts with the atomic oxygen generated at an adjacent Lewis acid site. mdpi.comresearchgate.net This mechanism is well-described by the Langmuir-Hinshelwood kinetic model, where the surface reaction between the two adsorbed species is the rate-determining step. mdpi.comresearchgate.net

The table below summarizes findings on how different catalyst properties influence the kinetics of toluene ozonation.

Table 1: Influence of Catalyst Properties on Toluene Ozonation Kinetics

| Catalyst | Key Property | Kinetic Model/Finding | Research Finding |

|---|---|---|---|

| Acidic Transformed Natural Zeolite | Dual Brønsted and Lewis acid sites | Langmuir-Hinshelwood (dual-site) | Lewis sites decompose ozone; Brønsted sites adsorb toluene. The surface reaction is the rate-determining step. mdpi.comresearchgate.net |

| Chilean Natural Zeolite (Modified) | High density of strong Lewis acid sites | Rate Enhancement | A higher density of strong Lewis acid sites (282.8 µmol·g⁻¹) significantly increases the rate of toluene oxidation. mdpi.com |

| α-MnO₂/ZSM-5 with SO₄²⁻ | Enhanced Lewis and Brønsted acidity | Synergistic Effect | Introduction of sulfate (B86663) ions boosts the formation of acid sites and oxygen vacancies, leading to 87% toluene conversion. acs.org |

| NiO Catalysts | Crystal Facet | Pseudo-first-order kinetics | The reaction follows pseudo-first-order kinetics, with the apparent activation energy depending on the catalyst's specific properties. doi.org |

| Nano ferrites (AFe₂O₄) on γ-Al₂O₃ | Metal Oxide Type | Pseudo-first-order kinetics | The reaction rate constant (k) is highest for the ZnFe₂O₄/γ-Al₂O₃ catalyst, indicating superior catalytic efficiency. rsc.org |

| MnOₓ/Alumina | Manganese sites and Alumina support | Surface Intermediate Oxidation | Alumina sites form surface carboxylates, while manganese sites are necessary for their further oxidation. usask.ca |

Catalytic Ozonation Kinetics: Temperature and O₃/Toluene Ratio Dependence

The kinetics of the catalytic ozonation of toluene are highly dependent on both the reaction temperature and the molar ratio of ozone to toluene. These parameters directly influence the reaction rate, conversion efficiency, and the extent of mineralization to final products like carbon dioxide (CO₂).

Temperature Dependence Generally, an increase in reaction temperature enhances the rate of toluene conversion, as would be expected for a chemical reaction. However, the effect is not always linear and can be influenced by other factors. For instance, one study found that toluene mineralization increased with temperature up to 60 °C when the ozone/toluene molar ratio was below 20. mdpi.com Beyond this temperature, the "unproductive" thermal decomposition of ozone becomes more significant, necessitating a higher ozone-to-toluene ratio to maintain maximum mineralization. mdpi.com

Kinetic studies often model the temperature dependence of the reaction using the Arrhenius equation to determine the apparent activation energy (Ea). The catalytic process substantially lowers this energy barrier compared to the non-catalytic reaction. For the catalytic ozonation of toluene over an alumina-supported manganese oxide catalyst, an apparent activation energy of 33 kJ·mol⁻¹ was reported. usask.ca Increasing the temperature up to 90 °C not only improved toluene removal but also enhanced catalyst stability and COₓ yield. usask.ca Many studies confirm that the catalytic ozonation of toluene often follows pseudo-first-order kinetics. doi.orgrsc.org

Ozone/Toluene Ratio Dependence The concentration of ozone relative to toluene is a critical factor determining the extent of toluene conversion. Toluene decomposition is clearly dependent on the availability of ozone. cjcatal.comresearchgate.net Research using an MnO₂/Al₂O₃ catalyst demonstrated that at a fixed toluene concentration of 666 mg/m³, increasing the ozone concentration from 193 mg/m³ to 965 mg/m³ resulted in an increase in toluene conversion from 15.2% to 46.7%. cjcatal.comresearchgate.net

The following table presents data illustrating the dependence of toluene catalytic ozonation on temperature and the O₃/Toluene ratio.

Table 2: Dependence of Toluene Ozonation Kinetics on Temperature and O₃/Toluene Ratio

| Catalyst | Temperature (°C) | O₃ Concentration (mg/m³) | Toluene Concentration (mg/m³) | Toluene Conversion (%) | Kinetic Parameter/Note |

|---|---|---|---|---|---|

| MnO₂/Al₂O₃ | Room Temp. | 193 | 666 | 15.2 | Conversion is highly dependent on ozone concentration. cjcatal.comresearchgate.net |

| MnO₂/Al₂O₃ | Room Temp. | 965 | 666 | 46.7 | Higher ozone ratio significantly increases conversion. cjcatal.comresearchgate.net |

| MnOₓ/Alumina | 25 - 90 | Not specified | Not specified | Increasing | Apparent activation energy (Ea) = 33 kJ·mol⁻¹. usask.ca |

| Generic Catalyst | < 60 | O₃/Toluene ratio < 20 | Not specified | Increasing | Toluene mineralization increases with temperature. mdpi.com |

| Generic Catalyst | > 60 | O₃/Toluene ratio < 20 | Not specified | Decreasing | Higher O₃ ratio needed to compensate for thermal ozone loss. mdpi.com |

| Acidic Transformed Natural Zeolite | Not specified | Not specified | Not specified | Not specified | Apparent activation energy (Ea) = 17.21 kJ·mol⁻¹. mdpi.com |

Secondary Organic Aerosol Soa Formation from Toluene Oxidation

Contribution of Toluene (B28343) to Tropospheric SOA Formation

Toluene is recognized as one of the most critical monocyclic aromatic precursors for the formation of SOA. rsc.org Its oxidation is a key factor in the production of ozone and SOA in urban settings. pnas.orgaaqr.org While historically considered a dominant anthropogenic SOA precursor, the exact mass yields of SOA from toluene have been observed to vary widely in different studies. cmu.edu This variability highlights the complexity of its atmospheric chemistry.

The contribution of toluene to SOA is significant, with some estimates suggesting it is responsible for approximately 17% to 29% of the total SOA produced in urban areas. nih.gov The oxidation of toluene is initiated by the hydroxyl radical (OH), leading to two primary pathways: H-abstraction from the methyl group (a minor pathway) and OH addition to the aromatic ring (the major pathway). pnas.org These initial reactions set off a cascade of further oxidation steps, ultimately producing a variety of compounds that contribute to aerosol formation. pnas.orgnih.gov

Recent research has emphasized that second-generation oxidation products of toluene can also significantly contribute to the total SOA mass, particularly under atmospherically relevant conditions. nih.gov This underscores the importance of understanding the multi-generational aging of oxidation products in accurately modeling SOA formation from toluene.

Mechanisms of SOA Formation

The mechanisms through which toluene oxidation leads to SOA are intricate and involve a variety of chemical pathways. The initial reaction with OH radicals leads to the formation of several key intermediates that drive the formation of aerosol particles.

The formation of low-volatility and semi-volatile products is central to SOA formation from toluene. copernicus.orgcopernicus.org These compounds, once formed in the gas phase, can partition into the condensed aerosol phase. copernicus.orgscielo.org.mx The oxidation of toluene leads to a range of products with varying volatilities. copernicus.org

A significant portion of SOA from toluene is attributed to the cresol (B1669610) pathway. Even though this pathway accounts for only about 20% of the initial toluene oxidation products, it is a major source of low-volatility compounds, contributing an estimated 20-40% of toluene-derived SOA. copernicus.org The subsequent oxidation of cresol leads to highly oxygenated molecules such as dihydroxy, trihydroxy, tetrahydroxy, and pentahydroxy toluenes, which have very low saturation mass concentrations and thus readily partition to the aerosol phase. copernicus.org

A crucial and recently highlighted mechanism in toluene SOA formation involves the formation of bicyclic peroxide compounds. researchgate.net The addition of an OH radical to the toluene ring can lead to the formation of a bicyclic peroxy radical (BPR). rsc.orgnih.gov These BPRs are key intermediates in the formation of highly oxygenated molecules (HOMs). copernicus.orgd-nb.info

One of the most significant pathways, accounting for approximately 45% of toluene SOA formation, is the molecular rearrangement and subsequent ring-opening of a specific type of BPR with an O-O bridge. rsc.org The reaction of the initial OH-toluene adduct with O2 forms these non-aromatic, ring-retaining bicyclic peroxy radicals. nih.gov These radicals can then undergo further reactions, including autoxidation, to form highly oxygenated products that are major contributors to SOA. nih.govcopernicus.org

Factors Influencing SOA Yields

The amount of SOA produced from the oxidation of toluene, known as the SOA yield, is not constant and is influenced by several environmental factors.

The ratio of toluene to nitrogen oxides (NOx) is a critical factor that influences the chemical pathways of toluene oxidation and, consequently, the SOA yield. semanticscholar.orgdicp.ac.cnd-nb.info Studies have shown that the SOA yield from toluene can decrease as the toluene-to-NOx ratio decreases. semanticscholar.org

Under low-NOx conditions, the reaction pathways that lead to the formation of highly oxidized, low-volatility products are favored, often resulting in higher SOA yields. cmu.educopernicus.org For instance, under low-NOx conditions, approximately 20% of the SOA from toluene can be attributed to the phenolic pathway. copernicus.org Conversely, at high NOx concentrations, the formation of more volatile organic nitrates is favored, which can suppress the generation of low-volatility species and thus reduce the SOA yield. dicp.ac.cn

Modeling studies have predicted that the fraction of SOA formed through heterogeneous reactions increases as NOx concentrations decrease. nih.gov At low NOx levels, this fraction can be as high as 73-83%, while at high NOx levels, it is significantly lower, ranging from 17-47%. nih.gov Smog chamber experiments have also demonstrated a dependence of ozone and SOA formation on the toluene/NOx ratio, with maximum SOA yields observed to decrease with an increase in the initial toluene concentration at a constant NOx level. aaqr.orgsemanticscholar.org

Influence of Co-Emitted VOCs (e.g., Isoprene (B109036), Ethylene)

The formation of secondary organic aerosols (SOA) from toluene oxidation is a complex process influenced by the presence of other volatile organic compounds (VOCs) in the atmosphere. Studies conducted in smog chambers have demonstrated that co-emitted VOCs, such as isoprene and ethylene (B1197577), can significantly promote the formation of ozone and SOA. semanticscholar.orgaaqr.org

In mixed VOC systems containing toluene and either isoprene or ethylene, an increase in both ozone concentration and SOA mass concentration has been observed. semanticscholar.orgresearchgate.net Isoprene, in particular, appears to be more effective than ethylene in promoting ozone formation under similar conditions. semanticscholar.org The introduction of these compounds into a toluene/NOx system leads to the promotion of both ozone and SOA formation. semanticscholar.orgresearchgate.net

Analysis of the chemical composition of the resulting SOA reveals that in a toluene/isoprene/NOx system, the organic aerosol oxidation products tend toward carboxylic acids. semanticscholar.orgresearchgate.net This indicates that the reaction mechanisms are altered in a way that favors the formation of more highly oxidized species. semanticscholar.org

Concentration Dependence of Intermediates and SOA Yield

The yield of SOA from toluene oxidation is highly dependent on the initial concentrations of toluene and other reactants, such as NOx. Research has shown a complex, and sometimes counterintuitive, relationship between precursor concentrations and SOA yield.

Toluene Concentration: Smog chamber experiments have revealed that the maximum SOA yields can decrease as the initial toluene concentration increases. semanticscholar.orgaaqr.org For instance, at a given mass concentration of organic aerosol, a lower initial toluene concentration can result in a higher SOA yield. semanticscholar.org This phenomenon has been observed in other studies as well and may be attributed to differences in oxidative conditions and reaction pathways at varying initial concentrations. semanticscholar.org

The concentration of toluene also affects the formation of gaseous intermediates. As the ratio of VOCs (in this case, toluene) to NOx increases, the concentrations of various carbonyl intermediates, which are crucial for SOA formation, also increase. copernicus.org For example, in the photochemical oxidation of toluene, increasing the VOC/NOx ratio from 2.37 to 5.58 led to an increase in the peak number concentration of SOA particles and a shortening of the time required to reach that peak. copernicus.org

Intermediates: The oxidation of toluene produces a variety of intermediate products that contribute to SOA formation. These include ring-retaining compounds like cresols and benzaldehyde (B42025), as well as ring-scission products such as dicarbonyls (e.g., glyoxal (B1671930), methylglyoxal) and cyclic anhydrides. copernicus.org The concentrations of these intermediates are directly influenced by the initial toluene concentration. copernicus.org For example, during toluene oxidation, the concentrations of intermediates like acetaldehyde, formic acid, and acetic acid or glycolaldehyde (B1209225) increase as toluene is consumed. copernicus.org

Physicochemical Properties of Toluene-Derived SOA

The physicochemical properties of SOA derived from toluene oxidation are critical for understanding their atmospheric behavior and impacts. These properties are influenced by the conditions under which the SOA is formed, including the presence of other pollutants and atmospheric variables.

Effective Density: The effective density of toluene-derived SOA has been observed to be concentrated in the range of 1.3–1.4 g/cm³. semanticscholar.orgaaqr.orgresearchgate.net Some studies have reported specific density values of 1.24 g/cm³ under low-NOx conditions and 1.45 g/cm³ under high-NOx conditions. mdpi.com

Optical Properties: Toluene-derived SOA can absorb light, a property characterized by the mass absorption coefficient (MAC). The MAC values are highest for SOA formed under high-NOx conditions, particularly at moderate relative humidity and with shorter aging times. mdpi.com The presence of acidity can also promote the "browning" of SOA, increasing its light absorption. mdpi.com In the presence of both isoprene and ethylene, a linear increase in the extinction and scattering of light is observed with the increase of SOA mass concentration. semanticscholar.orgaaqr.org A rapid increase in the single scattering albedo is indicative of the nucleation and growth phases of the SOA. semanticscholar.orgresearchgate.net

Hygroscopicity and Water Content: The hygroscopicity of toluene-derived SOA, or its ability to take up water, is influenced by its oxidation state and the surrounding relative humidity (RH). Increased RH can lead to an increase in SOA mass, partly due to the hygroscopic growth of the aerosol particles. mdpi.com For instance, SOA formation from toluene has been shown to almost double as RH increased from 5% to 85%. copernicus.org The presence of an acidic seed aerosol can also affect water uptake. SOA formed on initially dry ammonium (B1175870) sulfate (B86663) seeds can lower the deliquescence RH of the seeds, leading to water uptake by both the seed and the SOA coating. researchgate.netcopernicus.org

Chemical Composition: The chemical composition of toluene-derived SOA is complex and includes a variety of organic compounds. Analysis has identified phenolic compounds, such as cresol and methylcatechol, as well as carbonyl compounds. mdpi.com Under high-NOx conditions, one notable product that can dominate the aerosol phase is 3-methyl-6-nitro-catechol. yorku.ca In mixed systems with isoprene, the oxidation products tend to be more acidic, with a prevalence of carboxylic acids. semanticscholar.orgresearchgate.net

Modeling of Ozone Toluene Atmospheric Chemistry

Representation of Toluene (B28343) Oxidation in Atmospheric Models

The atmospheric oxidation of toluene is a complex process that significantly contributes to the formation of ground-level ozone and secondary organic aerosols (SOA). pnas.orgepa.gov Atmospheric models, which are essential for predicting air quality, employ chemical mechanisms of varying complexity to represent these reactions.

Simplified Chemical Mechanisms (e.g., RACM2, Carbon Bond, SAPRC07)

Simplified or "lumped" chemical mechanisms are designed for computational efficiency in large-scale 3D air quality models. mdpi.comcmascenter.org These mechanisms group numerous organic compounds into a smaller set of model species with similar reactivity. cmascenter.orgresearchgate.net

Regional Atmospheric Chemistry Mechanism (RACM2) : In RACM2, the oxidation of toluene and other aromatics is condensed. copernicus.org For instance, toluene oxidation is represented by reactions that produce key first-generation products like cresol (B1669610), benzaldehyde (B42025), and dicarbonyls. copernicus.org RACM2 is based on data from the Master Chemical Mechanism (MCM) for some aromatics and other foundational studies for toluene. copernicus.org It has been shown that RACM2 can predict higher concentrations of the hydroxyl radical (OH) and ozone compared to some other simplified mechanisms under certain conditions. researchgate.netscirp.org

Carbon Bond (CB) Mechanism : The Carbon Bond mechanism, with versions like CB05 and CB6, represents organic molecules based on the types of chemical bonds they contain rather than as explicit species. researchgate.net An updated version, CB05-TU, was developed to better represent toluene chemistry. cmascenter.org In this mechanism, the reaction of toluene with OH radicals proceeds through several channels, producing species like cresol (CRES) and a peroxy radical (TO2). cmascenter.org The initial branching in one version assumes that 18% of the reaction yields cresol, 65% forms TO2, 10% produces benzaldehyde, and 7% regenerates OH. cmascenter.org

State Air Pollution Research Center (SAPRC) Mechanism : The SAPRC mechanisms (e.g., SAPRC07) use a "lumped molecule" approach where organic compounds are grouped based on their OH reactivity. cmascenter.orgresearchgate.net The representation of unknown products from aromatic hydrocarbon reactions is often parameterized, with yields and photolysis rates adjusted to fit environmental chamber data. ucr.edu Comparisons between SAPRC07, RACM2, and Carbon Bond have shown significant variations in the prediction of ozone and other pollutants, stemming from differences in reaction rates and the treatment of organic and inorganic chemistry. researchgate.netresearchgate.net

| Mechanism | Lumping Approach | Key Toluene + OH Products Represented | Basis/Source of Toluene Chemistry |

|---|---|---|---|

| RACM2 | Lumped Species | Cresol, Benzaldehyde, Epoxide, Dicarbonyls | MCM, Calvert (2002) copernicus.org |

| Carbon Bond (CB05-TU) | Lumped Structure (Bond Types) | Cresol (CRES), Peroxy Radical (TO2), Benzaldehyde | Whitten et al. (2010) cmascenter.org |

| SAPRC07 | Lumped Molecule (OH Reactivity) | Parameterized products adjusted to fit chamber data | Environmental Chamber Experiments ucr.edu |

Near-Explicit Mechanisms (e.g., Master Chemical Mechanism, GECKO-A)

Near-explicit mechanisms aim to provide a detailed, compound-by-compound description of atmospheric oxidation pathways, often involving thousands of reactions and species. mdpi.comresearchgate.net They are too computationally intensive for 3D models but serve as a benchmark for developing and evaluating simplified mechanisms. mdpi.com

Master Chemical Mechanism (MCM) : The MCM is a highly detailed mechanism that describes the complete oxidation cascade of numerous volatile organic compounds (VOCs), including toluene. copernicus.org For toluene, MCM v3.3.1 outlines several initial pathways following OH attack: OH addition to the aromatic ring to form a peroxy radical (65% yield), formation of cresol (18% yield), formation of an epoxide followed by ring opening (10% yield), and hydrogen abstraction from the methyl group (7% yield). rsc.org The MCM is frequently used in box models to simulate chamber experiments and understand fundamental chemical processes. cmascenter.orgresearchgate.net

Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A) : GECKO-A is a computer program that automatically generates explicit chemical mechanisms based on a set of established protocols and structure-activity relationships (SARs). copernicus.org It can be used to construct highly detailed oxidation schemes. For toluene, GECKO-A is often used in conjunction with MCM; for example, MCM might describe the chemistry of the aromatic compounds, while GECKO-A generates the subsequent oxidation mechanisms for the non-aromatic, ring-scission products. mdpi.comcopernicus.org This combined approach allows for the creation of comprehensive mechanisms that can be used to study the formation of specific products like methylglyoxal (B44143) and to improve simplified mechanisms. mdpi.comrsc.org

Evaluation and Improvement of Model Mechanisms

Despite their sophistication, atmospheric models exhibit uncertainties in predicting the impacts of toluene oxidation. Ongoing research focuses on evaluating model performance against experimental data and improving the underlying chemical mechanisms.

Discrepancies in OH and Ozone Prediction

A significant challenge in modeling toluene-NOx systems is the accurate prediction of radical and ozone concentrations.

OH Radical Discrepancies : Studies comparing model simulations with environmental chamber data have revealed significant shortcomings. For example, one study using a mechanism based on MCM v3 found that the model under-predicted OH radical production by about 44% to 80%. copernicus.orgresearchgate.net This underestimation of the primary atmospheric oxidant has major implications, as it affects the predicted lifetime of toluene and the formation rates of all subsequent products. researchgate.net

Ozone Over-prediction : The same studies that show an under-prediction of OH often show a concurrent over-prediction of the final ozone concentration, with discrepancies as high as 55%. copernicus.orgresearchgate.net This suggests a fundamental issue in how models represent the balance between radical propagation, termination, and the conversion of nitric oxide (NO) to nitrogen dioxide (NO2), which is the key step in tropospheric ozone formation. copernicus.org

Reassessment of Cresol and Peroxy Radical Pathways in Models

Recent experimental and theoretical work has challenged the long-held branching ratios for the initial steps of toluene oxidation used in most models. pnas.orgepa.govnih.gov

Dominance of the Cresol Pathway : Traditionally, models assumed that the primary pathway for the OH-toluene adduct reaction with O2 involves the formation of a peroxy radical (RO2), which leads to ring-opening products. pnas.orgcaltech.edu However, combined experimental and computational studies have shown that the formation of cresol (the "phenolic pathway") is kinetically and thermodynamically favored. pnas.orgnih.govnih.gov Quantum chemical calculations indicate the energy barrier to form o-cresol (B1677501) is lower than that to form the corresponding peroxy radical, and the cresol product is significantly more stable. pnas.orgnih.gov These studies suggest that cresol formation may be the nearly exclusive pathway, with negligible production of primary RO2. pnas.orgpnas.org

Implications for Models : This reassessment has profound implications for atmospheric models. The conventional view holds that RO2 radicals are a major source of ozone formation. pnas.org If the cresol pathway dominates, it changes the subsequent chemistry, affecting the production of HO2 radicals, SOA precursors, and ultimately, ozone. pnas.org Models are being updated to reflect higher branching ratios for cresol, which has been shown to improve agreement with observed SOA yields in some cases. renyizhang.com For instance, modifying the MCM with a higher cresol yield (from 18% to 48%) significantly improved the prediction of SOA formation in chamber experiments. renyizhang.com

| Pathway | Conventional Model Yield (e.g., MCM v3.3.1) rsc.org | Reassessed Findings pnas.orgepa.gov | Primary Impact |

|---|---|---|---|

| Cresol Formation | ~18% | Dominant/Near-Exclusive Pathway | Alters subsequent HOx and SOA chemistry |

| Primary Peroxy Radical (RO2) Formation | ~65% | Negligible/Insignificant | Reduces a traditionally key ozone formation channel |

Impact of Updated Reaction Rates

The accuracy of a chemical mechanism depends critically on the kinetic data (reaction rate coefficients) used for each reaction. Updating these rates based on new laboratory measurements or theoretical calculations can significantly alter model predictions.

Improving HOx Predictions : Efforts have been made to improve the representation of HOx (OH + HO2) radicals in simplified mechanisms like RACM2 by updating reaction pathways based on near-explicit models. mdpi.com By modifying 12 reactions in the RACM2 toluene and xylene oxidation scheme to better match outputs from an MCM/GECKO-A mechanism, deviations in simulated OH concentrations were reduced by up to 70% under certain conditions. mdpi.com These updates also improved the modeling of key secondary products like methylglyoxal. mdpi.com

Sensitivity Analysis in Toluene-NOx-Ozone Systems

The formation of tropospheric ozone is a complex, non-linear photochemical process that depends on the concentrations of its precursors: volatile organic compounds (VOCs) and nitrogen oxides (NOx). Toluene is a significant anthropogenic VOC and a key precursor to ozone formation in urban environments. pnas.orgsemanticscholar.org Sensitivity analysis of the toluene-NOx-ozone system is crucial for understanding how changes in the emissions of these precursors will affect ambient ozone levels and for developing effective air quality control strategies.

The relationship between initial concentrations of toluene, NOx, and the resulting maximum ozone concentration is not straightforward. The system can be either "VOC-sensitive" (or VOC-limited) or "NOx-sensitive" (or NOx-limited). researchgate.netaaqr.org In a VOC-sensitive regime, ozone production increases with an increase in VOC concentration, while changes in NOx concentration have a smaller effect or can even lead to a decrease in ozone. researchgate.netnih.gov Conversely, in a NOx-sensitive regime, ozone production is more responsive to changes in NOx concentrations. aaqr.org

Smog chamber experiments provide valuable data for this analysis. Studies have shown a toluene-dependent mechanism of ozone formation within specific precursor ratios. For instance, with an initial NOx concentration of approximately 30 ppb, the maximum ozone concentration was found to increase linearly as the toluene/NOx ratio increased from 3.1 to 11.3. researchgate.netaaqr.orgresearchgate.net However, as the toluene concentration and the corresponding ratio continued to rise, the peak ozone concentration tended to level off, indicating a shift in the limiting precursor. semanticscholar.orgaaqr.orgresearchgate.net

Table 1: Effect of Toluene/NOx Ratio on Maximum Ozone Concentration Data from smog chamber experiments under toluene-limited conditions with NOx at approximately 30 ppb.

| Toluene/NOx Ratio (ppbC:ppb) | Maximum Ozone Concentration (ppb) |

| 3.1 | 35.1 |

| 11.3 | 136.2 |

| Source: ResearchGate researchgate.net |

Ozone isopleth plots are a common tool used in sensitivity analysis to visualize the relationship between precursor concentrations and ozone formation. researchgate.net These plots map the maximum ozone concentrations produced for a range of initial toluene and NOx concentrations. By examining the shape and spacing of the contour lines on the plot, one can determine whether the system is VOC-limited or NOx-limited under specific conditions. aaqr.orgresearchgate.net Modeling studies using these plots help to design validation experiments and identify the conditions under which ozone formation is most sensitive to changes in either toluene or NOx. researchgate.netcopernicus.org

Photochemical Ozone Creation Potential (POCP) Calculations

The Photochemical Ozone Creation Potential (POCP) is a metric used to estimate the relative ability of a VOC to form ground-level ozone over a multi-day period. ucr.edutandfonline.com It is a widely used tool in Europe for ranking the ozone-forming capability of different organic compounds, which aids in prioritizing emission control strategies. tandfonline.comresearchgate.net The POCP value quantifies ozone formation from an individual VOC relative to a reference compound, typically ethene, which is assigned a POCP of 100. tandfonline.com

The calculation of POCP involves using photochemical trajectory models that simulate the chemical degradation of the VOC in the atmosphere and the subsequent ozone production over several days (typically 4-5 days). tandfonline.comtandfonline.com These models account for various chemical reactions and environmental conditions. tandfonline.com The POCP can be expressed in terms of average ozone production over the period or the maximum contribution to ozone concentration. tandfonline.com

The POCP value for a specific compound like toluene is not a single, fixed number; it can vary significantly depending on the chemical environment, particularly the NOx/VOC ratio. researchgate.net For this reason, POCP values are often presented as ranges. tandfonline.com Trajectory model calculations have shown that aromatics, including toluene, contribute significantly to regional ozone production in Europe. copernicus.org Toluene, in particular, is identified as a major contributor to ozone production due to a combination of its relatively high emissions and a significant POCP value. copernicus.org

Despite its importance due to high emission volumes, studies ranking various VOCs show that toluene is a mediate or moderate ozone producer compared to more reactive compounds like higher alkenes. tandfonline.comtandfonline.com Research has found that among aromatic compounds, xylenes (B1142099) and ethyltoluene are more potent ozone producers than toluene and benzene (B151609). tandfonline.com

Table 2: Photochemical Ozone Creation Potential (POCP) for Toluene and Other Selected VOCs POCP values are calculated for a 96-hour average under conditions typical for Southern Sweden and are relative to ethene = 100.

| Compound | Class | POCP Value |

| Ethene | Alkene | 100.0 |

| Propene | Alkene | 114.0 |

| n-Butane | Alkane | 39.0 |

| Toluene | Aromatic | 55.0 |

| m-Xylene | Aromatic | 112.0 |

| Formaldehyde | Aldehyde | 66.0 |

| Acetaldehyde | Aldehyde | 68.0 |

| Source: IVL Swedish Environmental Research Institute tandfonline.com |

Heterogeneous Reactions Involving Ozone and Toluene Derived Species

Reactions of Ozone with Soot

The reaction of gaseous ozone with solid soot particles, particularly those derived from the combustion of toluene (B28343), is a key area of atmospheric research. This interaction alters the chemical and physical properties of the soot, influencing its environmental impact.

The efficiency of the reaction between ozone and soot is quantified by the uptake coefficient (γ), which represents the probability that a collision of a gas-phase ozone molecule with the soot surface results in its removal. Studies have shown that soot becomes deactivated over time as it is exposed to ozone.

Research using a low-pressure flow reactor to study the reaction of ozone with soot from toluene and kerosene (B1165875) flames determined the initial uptake coefficient (γ₀) for ozone on toluene soot to be (1.8 ± 0.7) x 10⁻⁴. rsc.org This value was found to be independent of temperature over the range of 240 to 350 K. rsc.org

As the reaction proceeds, the soot surface becomes "aged" or deactivated, leading to a decrease in the uptake coefficient. rsc.org This deactivation process can be described by a parameterization where the uptake coefficient (γ) is a function of time and the gas-phase ozone concentration:

γ = γ₀ / (1 + γ₀k[O₃]t) rsc.org

Ozone Uptake and Deactivation on Toluene Soot

| Parameter | Value | Temperature Range (K) |

|---|---|---|

| Initial Uptake Coefficient (γ₀) | (1.8 ± 0.7) x 10⁻⁴ | 240–350 |

| Deactivation Constant (k) | (1.1 ± 0.4) x 10⁻¹⁰ cm³molecule⁻¹s⁻¹ | 240–350 |

| Maximum O₃ Uptake | ~7 x 10¹⁴ molecules/cm² | Not Specified |

The reactivity of soot with ozone varies depending on the fuel source and combustion conditions. researchgate.netrsc.org Comparative studies have been conducted on soots produced from toluene, kerosene, and diesel to understand these differences. researchgate.netrsc.org

Despite being produced under identical combustion conditions, soots from toluene and kerosene exhibit significant differences in their structure and reactivity towards ozone. researchgate.netrsc.org Conversely, toluene-derived soot has been found to be a much better mimic for diesel soot in terms of its reactivity. researchgate.netrsc.org The differing reactivities are proposed to be related to the nature of the organic carbon and the structure of the elemental carbon, which vary with the fuel source. researchgate.netrsc.org

One study determined the initial uptake coefficient for ozone on kerosene soot to be (3.8 ± 1.5) x 10⁻⁴, which is higher than that for toluene soot. rsc.org The deactivation constant for kerosene soot was (6.2 ± 2.5) x 10⁻¹¹ cm³molecule⁻¹s⁻¹, lower than that for toluene soot, suggesting a different aging process. rsc.org These findings highlight that the fuel's chemical composition directly influences the subsequent atmospheric reactivity of the emitted soot particles. researchgate.netrsc.orgmdpi.com

Comparison of Ozone Reaction Parameters for Different Soot Types

| Soot Type | Initial Uptake Coefficient (γ₀) | Deactivation Constant (k) (cm³molecule⁻¹s⁻¹) | Maximum O₃ Uptake (molecules/cm²) |

|---|---|---|---|

| Toluene | (1.8 ± 0.7) x 10⁻⁴ | (1.1 ± 0.4) x 10⁻¹⁰ | ~7 x 10¹⁴ |

| Kerosene | (3.8 ± 1.5) x 10⁻⁴ | (6.2 ± 2.5) x 10⁻¹¹ | ~9 x 10¹⁴ |

| Diesel | Toluene soot is considered a better mimic of diesel soot's reactivity compared to kerosene soot. researchgate.netrsc.org |

Heterogeneous Reactions on Nanoparticle Surfaces (e.g., α-Fe₂O₃)

Mineral dust particles, such as iron oxides, are abundant in the atmosphere and provide surfaces for heterogeneous reactions. The reaction of toluene and ozone on these surfaces, often in the presence of other pollutants like nitrogen oxides (NOx), can lead to the formation of new chemical species.

The heterogeneous reactions of toluene on nanoparticle surfaces like hematite (B75146) (α-Fe₂O₃) are significantly affected by the presence of ozone, light, and relative humidity (RH). rsc.org In a system containing toluene and NO₂, the addition of ozone promotes the formation of nitrogen-containing organic compounds (NOCs). rsc.org Ozone facilitates the creation of more toluene radicals, which are then oxidized to form products on the particle surface. rsc.org

Simulated light illumination further enhances the conversion of toluene to NOCs. rsc.org This is attributed to the photoactive properties of α-Fe₂O₃ and potential intermediate products, which become excited under illumination. rsc.org

The heterogeneous reaction of toluene, NO₂, and ozone on α-Fe₂O₃ nanoparticles has been shown to produce N-containing organic compounds (NOCs). rsc.org Using techniques like diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS), researchers have identified benzyl (B1604629) nitrate (B79036) as a product formed on the particle surface. rsc.org The presence of ozone in the toluene/NO₂ system promotes the formation of these NOCs by creating more toluene radicals that can be oxidized by reactive species. rsc.org The formation of such compounds is significant as it represents a pathway by which volatile organic compounds can be converted into particle-phase components, affecting atmospheric nitrogen cycling and aerosol composition. rsc.orgresearchgate.net

Catalytic Ozonation on Supported Catalysts

Catalytic ozonation is an advanced oxidation process used for the degradation of volatile organic compounds (VOCs) like toluene at ambient temperatures. This process utilizes a solid catalyst to decompose ozone into highly reactive oxygen species, which then oxidize the target pollutant.

The performance of this process is highly dependent on the catalyst, which typically consists of a metal oxide active phase distributed on a high-surface-area support. nih.govrsc.org Manganese oxides (MnOx) have received widespread attention for this application. nih.gov When supported on materials like MCM-41, 13X zeolite, ZSM-5, HY, and USY, MnOx shows varying levels of activity. nih.gov MnOx/MCM-41 has been identified as a particularly effective catalyst, achieving complete degradation of both ozone and toluene at room temperature. nih.gov Its high specific surface area, large pore volume, and high proportion of Mn³⁺ ions contribute to its superior performance and water resistance. nih.gov

Other supported catalysts have also been investigated. Nano ferrites (AFe₂O₄, where A = Zn, Co, Mn, Cu) on a γ-Al₂O₃ support have demonstrated high efficiency, with ZnFe₂O₄/γ-Al₂O₃ achieving over 99.8% toluene removal. rsc.org The activity of these catalysts is attributed to surface oxygen vacancies and acid sites (both Lewis and Brønsted) that facilitate ozone decomposition into superoxide (B77818) and hydroxyl radicals. rsc.orgmdpi.com

Zeolites, both natural and synthetic, serve as effective supports and catalysts themselves. mdpi.comresearchgate.netacs.org The catalytic activity is often linked to the number of Lewis acid sites, which decompose ozone into active atomic oxygen. mdpi.comacs.org For instance, modifying natural zeolite through ammonium (B1175870) exchange increases the density of strong Lewis acid sites, enhancing toluene oxidation. mdpi.com In some cases, the presence of moisture can enhance the conversion of toluene and the oxidation of surface-adsorbed by-products, as seen with a Mn/13X zeolite catalyst. researchgate.netcore.ac.uk

The reaction mechanism on these catalysts generally involves the adsorption of toluene, followed by attack from reactive oxygen species generated from ozone decomposition on the catalyst's active sites. nih.govrsc.org Intermediates such as benzyl alcohol, benzaldehyde (B42025), and phenolate (B1203915) are formed before being ultimately oxidized to carbon dioxide and water. nih.govrsc.org

Performance of Various Supported Catalysts in Toluene Ozonation

| Catalyst | Support | Key Findings | Reference |

|---|---|---|---|

| MnOₓ | MCM-41 | Complete degradation of toluene and O₃ at room temperature. High surface area and Mn³⁺ content are crucial. | nih.gov |

| ZnFe₂O₄ | γ-Al₂O₃ | >99.8% toluene removal efficiency. Activity linked to oxygen vacancies and acid sites. | rsc.org |

| Mn | 13X Zeolite | Highest activity among Ce, Cu, Co, Ag, and Mn on 13X. Moisture (25% RH) enhanced toluene conversion from 49% to 61%. | researchgate.net |

| Natural Zeolite (modified) | - | Ammonium-exchange increased strong Lewis acid sites, which enhanced O₃ decomposition and toluene oxidation. | mdpi.com |

| - | Zeolites and MCM-41 | Removed ~50% toluene by adsorption and an additional 20-40% by catalytic ozonation, enhanced by Lewis acid sites. | acs.org |

Mechanism of Ozone Decomposition and Toluene Oxidation on Catalyst Surfaces